

An In-depth Technical Guide to 16-Aminohexadecanoic Acid (CAS: 17437-22-8)

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Compound of Interest		
Compound Name:	16-Aminohexadecanoic acid	
Cat. No.:	B3109641	Get Quote

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Abstract

16-Aminohexadecanoic acid, a bifunctional molecule with a 16-carbon aliphatic chain terminating in an amino group and a carboxylic acid group, is a key building block in modern chemical biology and drug discovery. Its primary application lies in its role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **16-aminohexadecanoic acid**, with a focus on its utility in PROTAC development. Detailed experimental protocols and an exploration of its potential biological significance are also presented.

Physicochemical Properties

16-Aminohexadecanoic acid (CAS: 17437-22-8) is a white crystalline solid at room temperature. Its long aliphatic chain imparts significant hydrophobicity, while the terminal amino and carboxylic acid groups provide sites for covalent modification and impart a degree of polarity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 16-Aminohexadecanoic Acid



Property	Value	Reference
CAS Number	17437-22-8	[1][2]
Molecular Formula	C16H33NO2	[1]
Molecular Weight	271.44 g/mol	[3]
Melting Point	60-65 °C	[4]
Boiling Point	Not experimentally determined	
Appearance	White crystalline solid	[4]
Solubility	Soluble in polar organic solvents	[4]
pKa (predicted)	Carboxylic acid: ~4.5, Amino group: ~10.5	
XLogP3	4.3	
Topological Polar Surface Area	63.3 Ų	[1]

Spectroscopic Data

While a dedicated public spectrum for **16-aminohexadecanoic acid** is not readily available, the expected spectroscopic features can be predicted based on its structure and data from similar long-chain molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by the signals from the methylene protons of the long alkyl chain, which would appear as a broad multiplet around 1.2-1.6 ppm. The protons adjacent to the functional groups would be shifted downfield. A table of predicted chemical shifts is provided below.

Table 2: Predicted ¹H NMR Chemical Shifts for **16-Aminohexadecanoic Acid**



Protons	Predicted Chemical Shift (ppm)	Multiplicity
H ₂ N-CH ₂ -	~2.7	Triplet
-CH ₂ -COOH	~2.3	Triplet
-(CH ₂) ₁₂ -	~1.2-1.6	Multiplet
-СООН	~10-12	Broad Singlet
-NH ₂	~1.0-4.0	Broad Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid and distinct signals for the carbons adjacent to the nitrogen and the carbonyl group. The majority of the methylene carbons in the chain will have very similar chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for **16-Aminohexadecanoic Acid**

Carbon	Predicted Chemical Shift (ppm)
C=O	~179
H ₂ N-CH ₂ -	~40
-CH ₂ -COOH	~34
-(CH ₂) ₁₂ -	~25-30

FT-IR Spectroscopy

The infrared spectrum of **16-aminohexadecanoic acid** will exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for 16-Aminohexadecanoic Acid



Functional Group	Wavenumber (cm⁻¹)	Description
O-H (Carboxylic acid)	2500-3300	Broad
C=O (Carboxylic acid)	1700-1725	Strong, sharp
N-H (Amine)	3300-3500	Medium, may be broad
C-H (Alkyl)	2850-2960	Strong, sharp
C-N	1000-1250	Medium

Synthesis of 16-Aminohexadecanoic Acid

A common synthetic route to **16-aminohexadecanoic acid** involves the conversion of a readily available long-chain ω -hydroxy acid to the corresponding bromo derivative, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of 16-Bromohexadecanoic Acid

This protocol describes the synthesis of the key intermediate, 16-bromohexadecanoic acid, from 16-hydroxyhexadecanoic acid.[5][6]

Materials:

- 16-Hydroxyhexadecanoic acid
- 30% Hydrogen bromide in acetic acid
- Concentrated sulfuric acid
- Methylene chloride
- Ether
- Petroleum ether
- Acetonitrile



- Magnesium sulfate
- Activated carbon (e.g., Darco)
- Ice

Procedure:

- In a suitable reaction vessel, combine 18 g of 16-hydroxyhexadecanoic acid with 160 g of 30-32% hydrogen bromide in acetic acid.
- With stirring, carefully add 32 mL of concentrated sulfuric acid to the mixture.
- Stir the reaction mixture at ambient temperature for 18 hours.
- Heat the solution to reflux and maintain for 7 hours.
- After cooling, pour the reaction mixture into 500 mL of ice-water.
- Collect the precipitated solid by filtration.
- Dissolve the crude product in methylene chloride.
- Treat the solution with activated carbon to decolorize, then filter.
- Dry the organic solution over magnesium sulfate and filter.
- Evaporate the solvent under reduced pressure.
- Recrystallize the residue from ether-petroleum ether, followed by a second recrystallization from acetonitrile to yield pure 16-bromohexadecanoic acid as a white solid.

Characterization of 16-Bromohexadecanoic Acid:

- Melting Point: 67-69 °C[6]
- IR (paraffin paste): 1700 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)[6]



¹H NMR (200 MHz, CD₂Cl₂): δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[6]

Experimental Protocol: Synthesis of 16-Aminohexadecanoic Acid from 16-Bromohexadecanoic Acid

This protocol outlines the conversion of the bromo intermediate to the final amino acid product.

Materials:

- 16-Bromohexadecanoic acid
- Aqueous ammonia (concentrated)
- Ethanol
- Hydrochloric acid (for pH adjustment)
- Sodium hydroxide (for pH adjustment)

Procedure:

- In a high-pressure reaction vessel, dissolve 16-bromohexadecanoic acid in a suitable solvent such as ethanol.
- Add a large excess of concentrated aqueous ammonia to the solution.
- Seal the vessel and heat the mixture to a temperature of 100-120 °C for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
- After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
- Evaporate the solvent and excess ammonia under reduced pressure.
- Dissolve the residue in water and adjust the pH to an acidic value (e.g., pH 2-3) with hydrochloric acid to protonate the amine and precipitate any unreacted starting material.



- Filter to remove any solids.
- Adjust the pH of the aqueous solution to the isoelectric point of 16-aminohexadecanoic
 acid (approximately neutral pH) with a base such as sodium hydroxide to precipitate the
 product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **16-aminohexadecanoic acid**.

Application as a PROTAC Linker

The bifunctional nature of **16-aminohexadecanoic acid** makes it an ideal linker for the synthesis of PROTACs. The carboxylic acid and amino moieties provide orthogonal handles for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand, respectively. The 16-carbon chain provides a flexible spacer of a defined length, which is a critical parameter in optimizing the formation of a productive ternary complex (E3 ligase-PROTAC-target protein) for efficient ubiquitination and subsequent degradation of the target protein.

General Workflow for PROTAC Synthesis using 16-Aminohexadecanoic Acid

A common strategy involves a two-step amide coupling process.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol provides a general procedure for the amide bond formation, which is a key step in incorporating **16-aminohexadecanoic acid** into a PROTAC.

Materials:

• Warhead-linker intermediate (from Step 1) or E3 ligase ligand-linker intermediate



- The corresponding coupling partner (E3 ligase ligand with a free amine/hydroxyl or warhead with a free amine/hydroxyl)
- Amide coupling reagents (e.g., HATU, HOBt, EDC, NHS)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- Tertiary amine base (e.g., DIPEA, triethylamine)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Purification supplies (e.g., HPLC)

Procedure:

- Dissolve the carboxylic acid component (either the warhead-linker intermediate or the E3 ligase ligand-linker) in the anhydrous solvent under an inert atmosphere.
- Add the coupling reagents (e.g., 1.2 equivalents of HATU and 1.5 equivalents of HOBt).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve the amine component in the anhydrous solvent and add the tertiary amine base (e.g., 3 equivalents of DIPEA).
- Add the solution of the amine component to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



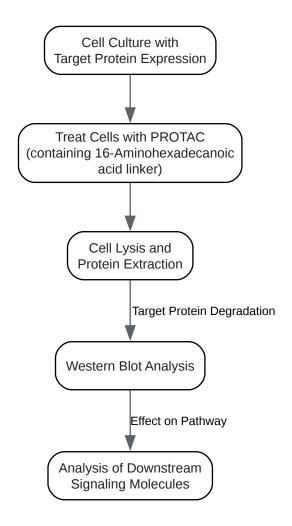
 Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Biological Significance and Signaling Pathways

While **16-aminohexadecanoic acid** itself is not known to have direct, potent biological activity on specific signaling pathways, its role as a long-chain fatty acid derivative suggests potential interactions with cellular membranes and lipid metabolism. Long-chain omega-3 fatty acids, for instance, are known to modulate various signaling pathways, including those involving nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPK), and G-protein coupled receptors. [7][8][9][10] These effects are often mediated by changes in membrane fluidity and the composition of lipid rafts.[9][10]

The primary biological relevance of **16-aminohexadecanoic acid**, however, is indirect and stems from its incorporation into PROTACs. The PROTAC molecule, facilitated by the linker, induces the degradation of a specific target protein, thereby potently and selectively modulating the signaling pathway in which that protein is involved. The experimental workflow for evaluating the effect of a PROTAC on a signaling pathway is outlined below.





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Caption: Workflow for evaluating PROTAC efficacy.

Conclusion

16-Aminohexadecanoic acid is a valuable and versatile chemical tool, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, bifunctional nature, and appropriate length make it a popular choice for the rational design and synthesis of PROTACs. This guide has provided a detailed overview of its properties, synthesis, and a practical framework for its application in the development of novel therapeutics. Further research into the influence of linker composition and conformation on PROTAC efficacy will continue to highlight the importance of molecules like **16-aminohexadecanoic acid** in shaping the future of medicine.



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